Enhanced Renin Inhibitory Potency: ACHPA-Derived Inhibitors vs. Statine Analogs
While not a direct measurement of the free amino acid, the critical role of its core structure in generating highly potent renin inhibitors provides strong class-level inference for its value. Incorporation of the (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) moiety—a direct, more complex derivative of (S)-2-amino-5-cyclohexylpentanoic acid—into peptide inhibitors yields a 55- to 76-fold increase in potency against human renin compared to the analogous statine (Sta)-containing peptide [1]. This quantitative difference underscores the significant functional advantage conferred by the cyclohexylpentanoic acid scaffold over the simpler isopropyl side chain of statine.
| Evidence Dimension | Inhibitory potency (Ki/IC50) against human kidney renin |
|---|---|
| Target Compound Data | For peptide containing ACHPA moiety: Ki = 1.6 x 10⁻¹⁰ M, IC50 = 1.7 x 10⁻¹⁰ M [1] |
| Comparator Or Baseline | Sta-containing peptide: IC50 (human plasma renin) was 55-76 times less potent [1] |
| Quantified Difference | 55-76x more potent for ACHPA-containing peptide vs. Sta-containing peptide [1] |
| Conditions | In vitro enzymatic assay using purified human kidney renin and human/dog/rat plasma renin [1] |
Why This Matters
This demonstrates that the cyclohexylpentanoic acid core structure enables the design of exceptionally potent, subnanomolar renin inhibitors, a capability not achievable with simpler aliphatic analogs, thus justifying its selection for high-value drug discovery programs targeting the renin-angiotensin system.
- [1] Boger, J., et al. (1985). Renin inhibitors. Syntheses of subnanomolar, competitive, transition-state analogue inhibitors containing a novel analogue of statine. Journal of Medicinal Chemistry, 28(12), 1779-1790. View Source
